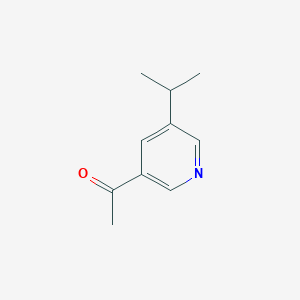

1-(5-Isopropylpyridin-3-yl)ethanone

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif found in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net Its unique electronic properties, including its basicity and ability to participate in various chemical reactions, make it a versatile building block in synthetic chemistry. nih.gov

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from coal tar. ijpsonline.com A pivotal moment in the synthetic history of these compounds was the development of the Hantzsch pyridine synthesis in 1881, which provided a versatile method for creating a wide range of pyridine derivatives. ijpsonline.com Over the decades, numerous other synthetic methodologies have been developed, enabling the construction of simple and complex pyridine-containing molecules. gychbjb.comacs.org The enduring importance of pyridine is underscored by its presence in numerous natural products, including vitamins like niacin and alkaloids such as nicotine, as well as in a multitude of pharmaceutical agents. ijpsonline.comnih.gov

Within the diverse family of pyridine derivatives, pyridine ketones, particularly acetylpyridines, represent a class of compounds with significant utility. The ketone functional group serves as a versatile handle for a wide array of chemical transformations. These include condensation reactions, catalytic hydrogenations, and the formation of various heterocyclic systems. rsc.orgresearchgate.net For instance, 2-acetylpyridine (B122185) is a known precursor in the synthesis of more complex molecules like terpyridine, a tridentate ligand used in coordination chemistry. rsc.org Furthermore, the carbonyl group of acetylpyridines can be transformed into other functional groups, such as oximes, which can then undergo rearrangements to introduce nitrogen-containing substituents. orgsyn.org The reactivity of the acetyl group, combined with the inherent properties of the pyridine ring, makes pyridine ketones valuable intermediates in the synthesis of novel organic materials and potential drug candidates. rsc.orgchemtube3d.com

Research Context of 1-(5-Isopropylpyridin-3-yl)ethanone within Pyridine Chemistry

The specific compound, this compound, is an example of a disubstituted pyridine ketone. Its investigation is rooted in the broader exploration of how different substitution patterns on the pyridine ring influence the molecule's properties and potential applications.

Research into pyridine-substituted ethanones, or acetylpyridines, has been extensive, covering their synthesis, reactions, and biological activities. The three simple isomers, 2-acetylpyridine, 3-acetylpyridine (B27631), and 4-acetylpyridine, have been widely studied. For example, 2-acetylpyridine is a well-known flavoring agent found in various foods and is also used in the synthesis of pharmaceuticals. wikipedia.org The synthesis of these basic acetylpyridines can be achieved through various methods, including the acylation of pyridyl organometallic reagents or the oxidation of corresponding ethylpyridines. wikipedia.orggoogle.com

Beyond these simple isomers, research has expanded to include a wide variety of substituted acetylpyridines. The introduction of additional functional groups onto the pyridine ring can significantly modulate the compound's chemical and biological properties. For instance, studies on various substituted pyridine derivatives have revealed a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net The position and nature of these substituents are critical in determining the molecule's interaction with biological targets. nih.gov

| Compound Name | Isomer | Key Research Findings |

| 2-Acetylpyridine | 2-substituted | Found in foods as a flavor component; used in the synthesis of other organic compounds. wikipedia.org |

| 3-Acetylpyridine | 3-substituted | A common building block in organic synthesis; its synthesis from butyl nicotinate (B505614) has been optimized. google.com |

| 4-Acetylpyridine | 4-substituted | Used in the preparation of oximes for further chemical transformations. orgsyn.org |

| Substituted Pyridinethiones | Various | Exhibit a range of biological activities, including antimicrobial and anticancer effects. nih.gov |

| 5-Substituted Pyridine Analogues | 5-substituted | Investigated for their influence on binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov |

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established importance of its structural components. The focused study of this specific isomer is likely driven by the desire to understand the combined influence of the isopropyl and acetyl groups at the 3- and 5-positions of the pyridine ring.

The presence of an isopropyl group at the 5-position is of particular interest in medicinal chemistry. The introduction of bulky, lipophilic groups like isopropyl can significantly impact a molecule's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. Research on other 5-substituted pyridine derivatives has shown that modifications at this position can fine-tune biological activity. nih.govnih.gov

The acetyl group at the 3-position provides a reactive site for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net The relative positions of the nitrogen atom and the two substituents in this compound create a unique electronic and steric environment that could lead to novel chemical reactivity or specific interactions with biological targets. The exploration of such "underexplored" isomers is a common strategy in drug discovery and materials science to identify new lead compounds with improved properties. researchgate.netresearchgate.net Therefore, the investigation of this compound is a logical step in the systematic exploration of the chemical space of substituted pyridines, aiming to uncover new compounds with potentially valuable applications.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(5-propan-2-ylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-7(2)9-4-10(8(3)12)6-11-5-9/h4-7H,1-3H3 |

InChI Key |

HURVIAHYYRQEHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Isopropylpyridin 3 Yl Ethanone

Established Synthetic Routes for 1-(5-Isopropylpyridin-3-yl)ethanone

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis can be logically deduced from established methods for the preparation of disubstituted pyridines and pyridine (B92270) ketones. A key strategy involves the sequential introduction of the functional groups onto a pre-existing pyridine ring, often utilizing halogenated intermediates to control regioselectivity.

Classical Approaches in Pyridine Ketone Synthesis

The formation of the acetylpyridine core is a fundamental aspect of the synthesis. Several classical methods are employed for the introduction of an acyl group onto a pyridine ring.

Grignard reactions are a cornerstone in the formation of carbon-carbon bonds and can be adapted for the synthesis of pyridine ketones. This typically involves the reaction of a pyridyl Grignard reagent with an acetylating agent or, conversely, the reaction of a Grignard reagent with a pyridine derivative bearing a suitable leaving group at the desired position.

The general principle involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde to form a tertiary or secondary alcohol, respectively. rhhz.net In the context of pyridine ketone synthesis, a pyridylmagnesium halide can be reacted with an acylating agent like an ester or an acid chloride. For instance, the reaction of a 3-pyridylmagnesium halide with acetyl chloride would be a direct approach to forming a 3-acetylpyridine (B27631). However, the reactivity of the Grignard reagent and the potential for side reactions, such as addition to the pyridine nitrogen, must be carefully managed. A successful synthesis of bis-(pyridyl-2) ketone has been reported by treating 2-iodopyridine (B156620) with magnesium to form the Grignard reagent, which then reacts with ethyl picolinate. google.comnih.gov

A plausible route to a precursor for this compound could involve the formation of a Grignard reagent from a 3-halo-5-isopropylpyridine. This intermediate could then be reacted with a suitable acetylating agent.

Table 1: Examples of Grignard Reactions in Pyridine Ketone Synthesis

| Pyridine Substrate | Grignard Reagent | Acylating Agent | Product | Reference(s) |

| 2-Iodopyridine | - | Ethyl picolinate | Bis-(pyridyl-2) ketone | google.comnih.gov |

| 3-Halopyridine | Isopropylmagnesium bromide | Acetyl chloride (hypothetical) | This compound | - |

Direct acylation of the pyridine ring, analogous to Friedel-Crafts acylation of benzene, is generally not feasible due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic attack. researchgate.net The nitrogen atom in the ring is also a site for acylation, leading to the formation of N-acylpyridinium salts, which further deactivates the ring. researchgate.net

However, alternative strategies for the acylation of pyridines exist. One approach involves the use of organolithium reagents to deprotonate the pyridine ring, followed by reaction with an acylating agent. Pyridines can be lithiated at specific positions, often directed by existing substituents, and then quenched with an acyl chloride or ester. researchgate.net Another method involves the radical acylation of pyridines. researchgate.net

For the synthesis of the target molecule, a more practical approach involves the acylation of a pre-functionalized pyridine, such as a halogenated derivative. This is discussed further in the context of precursor chemistry.

Palladium-catalyzed cross-coupling reactions have become powerful tools for the functionalization of heterocyclic compounds, including pyridines. wikipedia.org Reactions such as Suzuki, Negishi, and Kumada couplings allow for the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. wikipedia.orgorganic-chemistry.orglibretexts.org

While these reactions are more commonly used to introduce alkyl or aryl groups, they can be adapted for acylation. For instance, a carbonylative Suzuki coupling can introduce a carbonyl group and an aryl/alkyl group simultaneously. nih.gov More relevant to the synthesis of this compound, these coupling reactions are instrumental in introducing the isopropyl group onto a pre-existing acetylpyridine derivative.

Table 2: Overview of Relevant Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Bond Formed | Reference(s) |

| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halide/Triflate | Pd catalyst, Base | C(sp2)-C(sp2/sp3) | libretexts.orgyoutube.com |

| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide/Triflate | Pd or Ni catalyst | C(sp2/sp3)-C(sp2/sp3) | wikipedia.org |

| Kumada | Grignard Reagent | Aryl/Vinyl Halide | Pd or Ni catalyst | C(sp2/sp3)-C(sp2/sp3) | organic-chemistry.org |

Precursor Chemistry in the Synthesis of this compound

A key strategy for synthesizing polysubstituted pyridines with high regioselectivity is through the use of halogenated pyridine intermediates. These intermediates allow for the sequential and controlled introduction of different functional groups.

A highly plausible synthetic route to this compound commences with a dihalogenated pyridine, such as 3,5-dibromopyridine. The differential reactivity of the halogen atoms or the use of regioselective reaction conditions allows for the stepwise introduction of the acetyl and isopropyl groups.

A critical intermediate in this proposed pathway is 3-acetyl-5-bromopyridine (B57747) . This compound provides a handle for the introduction of the isopropyl group via a cross-coupling reaction. The synthesis of 3,5-disubstituted pyridines often relies on such halogenated precursors. nih.gov

The final step in the synthesis would then be a palladium-catalyzed cross-coupling reaction of 3-acetyl-5-bromopyridine with an isopropyl-containing organometallic reagent. For example, a Negishi coupling with isopropylzinc bromide or a Kumada coupling with isopropylmagnesium bromide would be suitable methods to install the isopropyl group at the 5-position. nih.govwikipedia.orgorganic-chemistry.org The Negishi coupling, in particular, is known for its high functional group tolerance, making it compatible with the ketone functionality present in the starting material. wikipedia.org

Scheme 1: Proposed Synthetic Route via a Halogenated Intermediate

This strategic use of a halogenated pyridine intermediate allows for the precise construction of the target molecule, overcoming the challenges associated with direct disubstitution of the pyridine ring.

Transformation of Pyridine Carbonitrile Precursors

One common strategy for the synthesis of pyridine ketones involves the transformation of pyridine carbonitrile precursors. This method typically involves the reaction of a pyridine carbonitrile with an organometallic reagent, such as a Grignard or organolithium reagent, followed by hydrolysis. For instance, a related synthesis involves the condensation of 4-(methylthio)phenylacetonitrile (B1302252) with an ethyl 6-methylnicotinate, which is then hydrolyzed and decarboxylated to yield a ketone. google.com This highlights a potential pathway where a suitably substituted isopropylpyridine carbonitrile could be reacted with a methyl-containing organometallic reagent to furnish this compound.

A general representation of this transformation is depicted below:

Table 1: General Reaction Scheme for Transformation of Pyridine Carbonitrile

| Reactant 1 | Reactant 2 | Product |

| 5-Isopropylpyridine-3-carbonitrile | CH₃MgBr (Grignard Reagent) | This compound |

| 5-Isopropylpyridine-3-carbonitrile | CH₃Li (Organolithium Reagent) | This compound |

Derivatization of Isopropylpyridine Amines

Another synthetic approach could involve the derivatization of an amino group on the isopropylpyridine ring. While direct conversion of an amine to a ketone is not a standard single-step process, multi-step sequences can be employed. This could involve diazotization of the amine to form a diazonium salt, which can then be subjected to a variety of reactions. For example, a Sandmeyer-type reaction could be explored, although this is more commonly used for introducing halides or cyano groups. A more plausible, albeit multi-step, route would involve the conversion of the amine to a halide, followed by a metal-catalyzed cross-coupling reaction with an acetylating agent.

Emerging Synthetic Strategies and Innovations

The field of organic synthesis is constantly evolving, with a strong emphasis on developing more efficient and sustainable methods.

Modern Catalytic Methods for C-C Bond Formation on Pyridine Rings

The formation of carbon-carbon (C-C) bonds on the pyridine scaffold is a cornerstone of its functionalization. researchgate.net Modern catalytic methods, particularly those employing transition metals, have revolutionized this area. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for creating C-C bonds. biosynce.com In the context of synthesizing this compound, a key step could involve the coupling of a 3-halo-5-isopropylpyridine with an acetyl-containing coupling partner using a palladium catalyst. google.com The choice of ligands, such as phosphines (e.g., PPh₃, dppf), is crucial for the efficiency and selectivity of these reactions. google.com

Furthermore, rhodium-catalyzed reactions have also shown promise for C-C bond formation in aqueous and aerobic conditions, aligning with the principles of green chemistry. researchgate.net The development of heterogeneous catalysts, such as metal complexes supported on nanoparticles, is another significant advancement, offering advantages like easy separation and recyclability. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. rasayanjournal.co.in This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For pyridine derivative synthesis, approaches like microwave-assisted synthesis, multicomponent reactions, and the use of green catalysts are gaining traction. nih.govresearchgate.netacs.org

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. nih.govacs.org Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and efficiency. nih.govacs.org The use of recyclable catalysts, such as magnetic nanoparticles functionalized with catalytic species, simplifies product purification and reduces waste. rsc.org The use of pyridine itself or its derivatives as solvents can also be a green approach, as some can be easily separated from reaction products. biosynce.com

Synthetic Challenges and Optimization

Despite the various synthetic routes available, challenges remain, particularly in achieving regioselectivity.

Regioselectivity Control in Pyridine Derivatization

The substitution pattern on the pyridine ring significantly influences its reactivity. Directing a new substituent to a specific position on the pyridine ring, especially when other substituents are already present, can be a major challenge. In the synthesis of this compound, achieving substitution specifically at the C-3 position while an isopropyl group is at the C-5 position requires careful control.

The electronic nature of the pyridine nitrogen and the existing isopropyl group will direct incoming electrophiles or nucleophiles to certain positions. For instance, in electrophilic aromatic substitution, the pyridine ring is generally deactivated, and substitution typically occurs at the 3-position. However, the directing effect of the existing isopropyl group must also be considered.

Strategies to control regioselectivity include the use of directing groups, which can temporarily block certain positions or activate others, and the careful selection of reagents and reaction conditions. For example, in the reaction of pyridine N-oxides with benzynes, the regioselectivity can be altered by modifying the reaction conditions, leading to either 2- or 3-substituted pyridine derivatives. nih.gov This highlights the subtle interplay of factors that can be manipulated to achieve the desired isomer.

Yield Enhancement and Side-Product Mitigation

Weinreb Amide Formation:

In the first step, the formation of the N-methoxy-N-methylamide of 5-isopropylnicotinic acid, the choice of coupling reagent and reaction conditions is crucial. While converting the carboxylic acid to the acid chloride is a common activation method, it can sometimes lead to the formation of impurities if not performed under carefully controlled conditions. The use of modern peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) in combination with HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can often provide higher yields and cleaner reactions by minimizing side reactions. univ-amu.fr

A potential side product in this step is the formation of the corresponding ester if an alcohol is present as an impurity or as the solvent. Therefore, the use of anhydrous, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is recommended. Temperature control is also important; running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to suppress potential side reactions.

Grignard Reaction with the Weinreb Amide:

The second step, the addition of the methyl Grignard reagent to the Weinreb amide, is generally a high-yielding reaction. To maximize the yield, it is important to use a slight excess of the Grignard reagent to ensure complete consumption of the starting amide. However, a large excess should be avoided to minimize potential side reactions and simplify purification.

The primary potential side product in this step is the tertiary alcohol, formed by the addition of a second equivalent of the Grignard reagent to the ketone product. As mentioned, the stability of the tetrahedral intermediate from the Weinreb amide largely prevents this. wikipedia.orgorientjchem.org However, if the reaction temperature is allowed to rise significantly before the acidic workup, some decomposition of the intermediate to the ketone can occur, which would then be susceptible to over-addition. Therefore, maintaining a low reaction temperature (typically -78 °C to 0 °C) is critical until the reaction is quenched with an aqueous acid.

Another potential side reaction is the addition of the Grignard reagent to the pyridine ring itself, particularly if the nitrogen atom is activated. acs.orgrug.nl While this is generally less favorable than addition to the amide carbonyl, it can become more significant with highly reactive organometallic reagents or under certain conditions. Using a less reactive organometallic reagent or carefully controlling the stoichiometry and temperature can help to mitigate this.

Table 1: Key Parameters for Yield Enhancement and Side-Product Mitigation

| Step | Parameter | Recommendation | Rationale | Potential Side Products |

| Weinreb Amide Formation | Coupling Reagent | Use modern peptide coupling reagents (e.g., HATU, HOBt/DCC). | Higher efficiency and cleaner reaction profiles. | Esters (if alcohol is present). |

| Solvent | Use anhydrous, aprotic solvents (e.g., DCM, THF). | Prevents reaction with protic solvents. | ||

| Temperature | Maintain low to ambient temperature (0 °C to rt). | Suppresses side reactions. | ||

| Grignard Reaction | Stoichiometry | Use a slight excess of Grignard reagent (1.1-1.5 eq.). | Ensures complete conversion of the starting material. | Unreacted starting material. |

| Temperature | Maintain low temperature (-78 °C to 0 °C) until workup. | Stabilizes the tetrahedral intermediate, preventing over-addition. | Tertiary alcohol. | |

| Workup | Quench with aqueous acid. | Decomposes the intermediate to the ketone and neutralizes excess Grignard. |

Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound presents a unique set of challenges and considerations. The chosen synthetic route via the Weinreb amide of 5-isopropylnicotinic acid is generally amenable to scale-up, but careful process optimization is required to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Handling:

On a large scale, the choice of reagents is often dictated by cost, availability, and safety. While modern peptide coupling reagents may be ideal in the lab, their high cost might be prohibitive for industrial production. In this case, the more traditional acid chloride route may be more economical. However, the use of reagents like oxalyl chloride or thionyl chloride on a large scale requires specialized equipment to handle the corrosive and toxic byproducts (e.g., HCl, SO2, CO).

The use of highly reactive and pyrophoric organometallic reagents like methyllithium (B1224462) or Grignard reagents also requires strict safety protocols and specialized handling equipment on an industrial scale. The exothermic nature of their reactions necessitates efficient cooling and temperature control systems to prevent runaway reactions.

Process Safety and Thermal Management:

Both the formation of the Weinreb amide (especially via the acid chloride) and the subsequent Grignard reaction are exothermic processes. Effective heat management is arguably the most critical factor for the safe scale-up of this synthesis. Batch reactors must be equipped with efficient cooling systems and temperature monitoring to maintain the desired reaction temperature and prevent thermal runaways. For very large-scale production, continuous flow reactors can offer superior heat and mass transfer, leading to better temperature control and improved safety.

Workup and Purification:

The workup procedure on a large scale needs to be efficient and minimize waste. The quenching of the Grignard reaction with aqueous acid is highly exothermic and requires careful, controlled addition to manage the heat generated. The extraction and separation of the product from the aqueous layer will require large-scale extraction vessels and solvent handling systems.

Purification by column chromatography, which is common in the laboratory, is often not feasible for large-scale production due to the high cost of silica (B1680970) gel and solvents, as well as the generation of significant waste. Therefore, developing a purification strategy based on crystallization or distillation is highly desirable. The final product, this compound, being a ketone, is likely to be a solid or a high-boiling liquid, making crystallization or vacuum distillation viable purification methods.

Table 2: Scale-Up Considerations for the Synthesis of this compound

| Consideration | Laboratory Scale | Industrial Scale | Rationale for Change |

| Reagent Choice | Peptide coupling reagents (e.g., HATU) | Acid chloride formation (e.g., SOCl2) | Cost-effectiveness. |

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Durability, temperature control, and volume. |

| Temperature Control | Ice bath, cryocooler | Reactor cooling jacket, continuous flow reactor | Efficient heat dissipation for exothermic reactions. |

| Workup | Separatory funnel extraction | Large-scale extraction and phase separation units | Handling large volumes of solvents and aqueous waste. |

| Purification | Column chromatography | Crystallization or distillation | Cost-effectiveness, scalability, and reduced waste. |

Chemical Reactivity and Transformations of 1 5 Isopropylpyridin 3 Yl Ethanone

Reactions of the Ketone Functionality

The ketone group is a versatile functional group that undergoes a variety of transformations, including nucleophilic additions, reductions, and reactions involving the adjacent enolizable protons.

Nucleophilic Addition Reactions of 1-(5-Isopropylpyridin-3-yl)ethanone

Reduction Reactions to Alcohol Derivatives

The reduction of the ketone in this compound to a secondary alcohol, 1-(5-isopropylpyridin-3-yl)ethanol, is a predictable transformation. This can be achieved using various reducing agents. In related chemistries, similar ketones are readily reduced. While direct experimental data for the target molecule is scarce, the reduction of ketones is a fundamental and widely applicable reaction in organic synthesis.

Enolization and Related Reactions

The acetyl group in this compound has enolizable protons on the methyl group. In the presence of a suitable base, it can form an enolate ion. This enolate can then participate in various reactions, such as alkylation or condensation. The formation of enolates from acetylpyridines is a key step in more complex transformations. For example, a patent for the preparation of Etoricoxib, a COX-2 inhibitor, describes the condensation of 1-(6-methylpyridin-3-yl)ethanone with another molecule, which proceeds through the formation of an enolate intermediate. google.comgoogle.com

Condensation Reactions

The enolizable nature of this compound makes it a suitable candidate for various condensation reactions. These reactions, such as the aldol (B89426) condensation or Claisen-Schmidt condensation, would involve the reaction of the enolate with an electrophilic partner, like an aldehyde or another ketone. A study on the oxidative coupling of a quinolinyl ethanone (B97240) derivative with ethanol (B145695) proceeds through a cascade of reactions including an aldol condensation. rsc.org This demonstrates the potential for similar reactivity in other heterocyclic ethanones.

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring is basic and nucleophilic, allowing for reactions such as alkylation and oxidation.

N-Alkylation and N-Oxidation Reactions

The pyridine nitrogen in this compound can be alkylated using alkyl halides or other electrophilic alkylating agents to form pyridinium (B92312) salts. Furthermore, the nitrogen can be oxidized to an N-oxide. A patent for the synthesis of Etoricoxib intermediates details the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone to the corresponding pyridine-N-oxide using reagents like hydrogen peroxide. google.com This indicates that the pyridine nitrogen in such molecules is susceptible to oxidation.

Coordination Chemistry with Metal Centers

While specific studies on the coordination chemistry of this compound are not extensively documented in the literature, its structure suggests potential as a ligand for metal centers. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site. Additionally, the oxygen atom of the acetyl group can also participate in coordination, potentially leading to chelation.

The formation of metal complexes with pyridine-containing ligands is a well-established area of coordination chemistry. nih.govxiahepublishing.commdpi.com Generally, the reaction of a pyridine derivative with a metal salt, such as a chloride or nitrate, in a suitable solvent like ethanol can lead to the formation of a coordination complex. xiahepublishing.commdpi.com The stoichiometry of the resulting complex (ligand-to-metal ratio) can vary depending on the metal ion, the ligand structure, and the reaction conditions. xiahepublishing.com

Based on general principles, a hypothetical reaction for the formation of a metal complex with this compound could be proposed. For instance, reacting the compound with a metal(II) chloride (MCl₂) could potentially yield a complex where the pyridine nitrogen and/or the acetyl oxygen coordinate to the metal center.

Table 1: Hypothetical Coordination Complexes of this compound

| Metal Ion (M²⁺) | Potential Ligand | Potential Complex Formula | Coordination Mode |

| Copper(II) | This compound | [Cu(C₁₀H₁₃NO)₂Cl₂] | Monodentate (N-coordination) or Bidentate (N,O-chelation) |

| Cobalt(II) | This compound | [Co(C₁₀H₁₃NO)₂Cl₂] | Monodentate (N-coordination) or Bidentate (N,O-chelation) |

| Nickel(II) | This compound | [Ni(C₁₀H₁₃NO)₂Cl₂] | Monodentate (N-coordination) or Bidentate (N,O-chelation) |

| Zinc(II) | This compound | [Zn(C₁₀H₁₃NO)₂Cl₂] | Monodentate (N-coordination) or Bidentate (N,O-chelation) |

Note: This table is based on theoretical possibilities and not on reported experimental data.

The characterization of such potential complexes would typically involve techniques like FT-IR spectroscopy to observe shifts in the C=O and C=N stretching frequencies upon coordination, and single-crystal X-ray diffraction to determine the precise molecular structure. nih.gov

Transformations of the Isopropyl Substituent

The isopropyl group, while generally less reactive than other functional groups in the molecule, can undergo specific transformations under certain conditions.

The oxidation of alkyl side chains on aromatic rings is a common transformation. However, the conditions required can be harsh and may also affect other parts of the molecule. For instance, strong oxidizing agents could potentially oxidize the isopropyl group to a secondary alcohol or a ketone.

Studies on related compounds, such as the supercritical water oxidation of 3-methylpyridine, demonstrate that alkyl groups on pyridine rings can be oxidized, though this often leads to complete degradation of the molecule under such extreme conditions. birmingham.ac.uk Milder and more selective oxidation methods would be necessary to transform the isopropyl group without affecting the acetyl group or the pyridine ring. The oxidation of dihydropyridine (B1217469) derivatives to pyridines is a well-known reaction, but this involves the aromatization of the ring itself rather than the oxidation of a substituent. researchgate.netwum.edu.pk

A comparative study on the reduction of 1-(2,4,6-trimethylphenyl)ethanone and 1-(2,4,6-triisopropylphenyl)ethanone highlights the steric bulk of the isopropyl group, which can influence reactivity at the adjacent acetyl group. mdpi.com This steric hindrance might also play a role in the accessibility of the isopropyl group itself to oxidizing agents.

Direct functionalization of the isopropyl group on this compound is not well-documented. However, general principles of alkane functionalization could be considered. Free-radical halogenation could potentially introduce a halogen atom at the tertiary carbon of the isopropyl group, which could then be a handle for further synthetic modifications.

Acid-catalyzed rearrangements involving isopropyl groups are also known, as seen in the isomerization of pivalaldehyde to methyl isopropyl ketone. nih.gov It is conceivable that under strong acidic conditions, rearrangements involving the isopropyl group on the pyridine ring could occur, although this remains a hypothetical pathway.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the acetyl group at the 3-position. Conversely, these features make the ring more susceptible to nucleophilic aromatic substitution.

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings, where a directing metalation group (DMG) guides the deprotonation of an adjacent ortho position by an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org

In this compound, the acetyl group at the 3-position could potentially act as a directing group. The carbonyl oxygen can coordinate to the lithium of the organolithium reagent, facilitating deprotonation at the C-4 position of the pyridine ring. However, metalation of pyridines can be complicated by the addition of the organometallic reagent to the C=N bond. harvard.edu The use of a hindered base like lithium diisopropylamide (LDA) or specific reaction conditions might be necessary to favor ortho-metalation over nucleophilic addition.

Table 2: Potential Directed Ortho-Metalation of this compound

| Directing Group | Position of Metalation | Potential Electrophiles (E⁺) | Potential Product |

| 3-Acetyl | C-4 | D₂O | 1-(4-Deuterio-5-isopropylpyridin-3-yl)ethanone |

| 3-Acetyl | C-4 | I₂ | 1-(4-Iodo-5-isopropylpyridin-3-yl)ethanone |

| 3-Acetyl | C-4 | (CH₃)₃SiCl | 1-(5-Isopropyl-4-(trimethylsilyl)pyridin-3-yl)ethanone |

Note: This table represents a hypothetical application of DoM principles to the target molecule.

Given the deactivated nature of the pyridine ring in this compound, electrophilic aromatic substitution reactions like halogenation and nitration are expected to be challenging. The electron-withdrawing acetyl group at the 3-position and the ring nitrogen both direct incoming electrophiles away from the 2, 4, and 6 positions. The isopropyl group at the 5-position is an activating group, but its influence may not be sufficient to overcome the deactivating effects.

If forced under harsh conditions, substitution might occur, but regioselectivity could be poor, and the reaction might require high temperatures and strong acid catalysts, which could lead to side reactions or degradation. Peroxydisulfate oxidation has been used to introduce hydroxyl groups onto pyridine rings, representing an alternative to classical electrophilic substitution. nih.gov

Nucleophilic aromatic substitution, on the other hand, would be more favorable, especially if a good leaving group is present on the ring. For instance, if a halogen were introduced at the 2- or 6-position via other synthetic routes, it could potentially be displaced by a nucleophile.

Chemo- and Regioselective Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the pyridine ring, the acetyl group, and the isopropyl group. The pyridine ring, a heteroaromatic system, possesses a nitrogen atom that influences its electron density and reactivity. The acetyl group, a ketone, is a site for nucleophilic attack and enolate formation. The isopropyl group, an alkyl substituent, can also participate in certain reactions, although it is generally less reactive. The strategic manipulation of these functional groups through chemo- and regioselective transformations allows for the synthesis of a diverse array of complex derivatives.

Selective Modification of Functional Groups

The selective modification of the functional groups in this compound is a critical aspect of its synthetic utility. The presence of multiple reactive sites necessitates careful selection of reagents and reaction conditions to achieve the desired chemical outcome.

Reactions of the Acetyl Group:

The acetyl group is a versatile handle for a variety of chemical transformations.

Condensation Reactions: The acetyl group can undergo condensation reactions with various reagents. For instance, in reactions analogous to the Claisen-Schmidt condensation, this compound can react with aromatic aldehydes in the presence of a base to form chalcone-like compounds. These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic systems like pyrazolines, pyrimidines, and benzodiazepines. mdpi.comresearchgate.net The reaction of related acetylpyridines with aldehydes and ammonia (B1221849) sources in a one-pot synthesis is a known method for preparing terpyridine derivatives. mdpi.com

Halogenation: The methyl group of the acetyl moiety can be selectively halogenated, typically with bromine in an acidic medium, to yield α-bromoacetyl derivatives. This transformation introduces a good leaving group, making the product a versatile precursor for the synthesis of various heterocyclic compounds such as oxazoles and thiazoles. researchgate.net

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to a secondary alcohol. The choice of oxidizing or reducing agent is crucial for selectivity. For example, mild reducing agents like sodium borohydride (B1222165) would likely reduce the ketone to an alcohol without affecting the pyridine ring. Conversely, strong oxidizing agents could potentially affect the isopropyl group or the pyridine ring itself.

Reactions Involving the Isopropyl Group:

The isopropyl group is generally less reactive than the acetyl group. However, under specific conditions, it can be functionalized.

Oxidation: Strong oxidizing agents can potentially oxidize the isopropyl group. For instance, oxidation could lead to the formation of a tertiary alcohol or even cleave the carbon-carbon bond under harsh conditions. However, achieving selectivity over the acetyl group would be a significant challenge.

Reactions of the Pyridine Ring:

The pyridine ring can undergo several types of reactions, including electrophilic and nucleophilic substitutions, as well as N-oxidation.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide in acetic acid. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Substitution Reactions: The electronic nature of the pyridine ring, influenced by the electron-withdrawing acetyl group and the electron-donating isopropyl group, will direct incoming substituents to specific positions.

A summary of potential selective transformations is presented in the table below.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Product Type |

| Acetyl | Condensation | Aromatic aldehyde, base | Chalcone (B49325) derivative |

| Acetyl | Halogenation | Bromine, acetic acid | α-Bromoacetyl derivative |

| Acetyl | Reduction | Sodium borohydride | Secondary alcohol |

| Pyridine Nitrogen | N-Oxidation | Hydrogen peroxide, acetic acid | Pyridine-N-oxide |

Design of Reaction Pathways for Complex Derivatives

The strategic application of the selective transformations described above allows for the design of multi-step reaction pathways to synthesize complex molecules with potential applications in medicinal chemistry and materials science. This compound serves as a versatile building block for this purpose.

For example, a synthetic route could commence with the bromination of the acetyl group. The resulting α-bromoacetyl derivative can then be reacted with a variety of nucleophiles to construct more elaborate structures. Reaction with a thioamide, for instance, would lead to the formation of a thiazole (B1198619) ring.

Another synthetic strategy could involve the initial condensation of this compound with an aldehyde to form a chalcone. This intermediate can then undergo cyclization reactions with reagents like hydrazine (B178648) or its derivatives to yield pyrazoline compounds. nih.gov Such pyrazoline derivatives are known to exhibit a range of biological activities.

The synthesis of substituted pyridines is of significant interest in the development of pharmaceuticals. For instance, the related compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. google.comgoogle.compatsnap.com This highlights the potential of substituted pyridyl ethanones, like the title compound, as precursors for medicinally relevant molecules. The synthetic pathways often involve cross-coupling reactions to attach aryl groups to the pyridine or ethanone framework.

The design of these synthetic routes often relies on the chemoselectivity of the reactions. For example, a reaction might be designed to specifically target the acetyl group while leaving the pyridine ring and isopropyl group intact. The table below outlines a hypothetical reaction pathway to a complex heterocyclic derivative.

| Step | Starting Material | Reagent/Conditions | Intermediate/Product |

| 1 | This compound | Aromatic aldehyde, NaOH | Chalcone derivative |

| 2 | Chalcone derivative | Hydrazine hydrate (B1144303) | Pyrazoline derivative |

| 3 | Pyrazoline derivative | Further functionalization | Complex heterocyclic compound |

The ability to control the reactivity of the different functional groups in this compound is paramount in its application as a synthetic building block. The development of new chemo- and regioselective methods will continue to expand the library of complex molecules that can be accessed from this versatile starting material.

Structural Elucidation and Advanced Characterization of 1 5 Isopropylpyridin 3 Yl Ethanone

Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of 1-(5-Isopropylpyridin-3-yl)ethanone are achieved through the combined use of several powerful analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous assignment of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electron density around the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.

Based on the structure, the following proton signals can be predicted:

Pyridinyl Protons: The three protons on the pyridine (B92270) ring would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The proton at position 2, being adjacent to the nitrogen and between two substituents, would likely be the most downfield. The protons at positions 4 and 6 would also show distinct chemical shifts and coupling patterns (doublets or doublet of doublets) due to their relationships with each other.

Isopropyl Protons: This group would give rise to two signals. A septet (a signal split into seven lines) would be expected for the single methine proton (-CH), and a doublet (a signal split into two lines) for the six equivalent methyl protons (-CH₃). The methine proton signal would be further downfield than the methyl signal.

Acetyl Protons: The three protons of the acetyl methyl group (-COCH₃) would appear as a sharp singlet in the aliphatic region of the spectrum, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyridinyl-H2 | ~8.8-9.0 | s (singlet) | 1H |

| Pyridinyl-H4 | ~8.0-8.2 | d (doublet) | 1H |

| Pyridinyl-H6 | ~8.5-8.7 | d (doublet) | 1H |

| Isopropyl-CH | ~3.0-3.3 | sept (septet) | 1H |

| Acetyl-CH₃ | ~2.6 | s (singlet) | 3H |

| Isopropyl-CH₃ | ~1.2-1.4 | d (doublet) | 6H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

Carbonyl Carbon: The carbon of the acetyl group's carbonyl (C=O) is typically the most downfield signal in the spectrum, appearing around δ 195-200 ppm.

Pyridinyl Carbons: The five carbons of the pyridine ring would have signals in the aromatic region (δ 120-160 ppm). The carbons directly bonded to the nitrogen and the acetyl group would be the most deshielded.

Isopropyl Carbons: The methine carbon (-CH) of the isopropyl group would appear in the aliphatic region, as would the two equivalent methyl carbons (-CH₃), with the methine carbon being further downfield.

Acetyl Carbon: The methyl carbon of the acetyl group would also be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 197.5 |

| Pyridinyl-C5 | 150.0 |

| Pyridinyl-C3 | 134.0 |

| Pyridinyl-C2 | 152.0 |

| Pyridinyl-C6 | 148.0 |

| Pyridinyl-C4 | 123.0 |

| Isopropyl-CH | 34.0 |

| Acetyl-CH₃ | 26.5 |

| Isopropyl-CH₃ | 23.5 |

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons, as well as the couplings between the aromatic protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of which protons are bonded to which carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₁₃NO), the exact molecular weight is 163.22 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 163.

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, two primary α-cleavage pathways are expected:

Loss of the methyl group (-CH₃) to form a stable acylium ion. This would result in a fragment ion at m/z = 148.

Loss of the pyridinyl group to form an acylium ion. This would result in a fragment ion at m/z = 43.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 120 | [M - C₃H₇]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aromatic ketone carbonyl group.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ would indicate the C-H stretching vibrations of the pyridine ring.

C-H Stretch (Aliphatic): Absorptions in the range of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the isopropyl and acetyl methyl groups.

C=N and C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.

C-H Bend: Bending vibrations for the alkyl groups would appear in the 1350-1480 cm⁻¹ region.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. shu.ac.uk

For this compound, the primary chromophores are the pyridine ring and the acetyl group (ethanone). The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to two main types of electronic transitions:

π → π (pi to pi-star) transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgyoutube.com They are characteristic of systems with double or triple bonds, such as the C=C and C=N bonds within the pyridine ring and the C=O bond of the acetyl group. These transitions typically result in strong absorption bands. For similar aromatic ketones like acetophenone, a strong π → π* transition is observed in the range of 240-280 nm. acs.orgphotochemcad.com

n → π (n to pi-star) transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (like the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. shu.ac.ukyoutube.com These are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity than π → π* transitions. For acetophenone, a weak n → π* band is often observed around 320 nm. acs.org

The conjugation between the pyridine ring and the carbonyl group influences the precise energy and intensity of these transitions. The isopropyl group, being an alkyl substituent, is expected to have a minor electron-donating (hyperconjugative) and steric effect, which may cause small shifts (typically bathochromic, to longer wavelengths) in the absorption maxima compared to an unsubstituted pyridin-3-ylethanone. Theoretical studies on similar styrylpyridine compounds confirm that substituents on the pyridine ring can cause slight changes in the maximum absorption wavelengths. nih.govresearchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Chromophore |

| π → π | 240 - 280 | High (>10,000) | Pyridine ring, Acetyl group |

| n → π | 310 - 340 | Low (<1,000) | Acetyl group (C=O) |

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular structure, conformation, and intermolecular interactions that govern the solid-state packing.

Single Crystal X-ray Diffraction of this compound

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would yield a wealth of structural information. ajchem-a.comnih.gov This technique is unparalleled in its ability to provide an unambiguous determination of the molecular structure at the atomic level. acs.org

The primary output of an SCXRD experiment is the precise set of coordinates for each atom in the unit cell—the basic repeating unit of the crystal. From these coordinates, a detailed picture of the molecule's geometry can be constructed.

Key geometric parameters that would be determined include:

Bond Lengths: The distances between bonded atoms. The C-C and C-N bond lengths within the pyridine ring would be expected to be intermediate between single and double bonds, characteristic of an aromatic system. wikipedia.org

Bond Angles: The angles formed by three connected atoms, defining the geometry around each atom.

Torsion (Dihedral) Angles: The angles describing the rotation around a chemical bond. A critical parameter would be the torsion angle between the plane of the pyridine ring and the plane of the acetyl group, which would define their relative orientation.

The pyridine ring itself is expected to be largely planar. The conformation of the isopropyl group and its orientation relative to the ring would also be precisely determined.

Table 2: Hypothetical Bond Lengths and Angles for this compound Based on Analogous Structures

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C=O (acetyl) | ~1.22 Å |

| C-C (acetyl-ring) | ~1.50 Å | |

| C-N (pyridine) | ~1.34 Å | |

| C-C (isopropyl) | ~1.53 Å | |

| Bond Angle | C-C(O)-C | ~120° |

| C-C-N (pyridine) | ~124° | |

| Torsion Angle | C(ring)-C(ring)-C(acetyl)-O | Variable, defines planarity |

The way molecules pack together in a crystal is dictated by a network of non-covalent intermolecular interactions. SCXRD allows for the detailed analysis of these forces. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: While lacking strong hydrogen bond donors (like O-H or N-H), the molecule contains acceptors: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Weak C-H···O and C-H···N hydrogen bonds involving the hydrogens of the acetyl, isopropyl, or pyridine ring are highly probable and play a significant role in stabilizing the crystal lattice.

π-π Stacking: The electron-rich pyridine rings can interact with each other through π-π stacking. nih.gov The analysis would reveal the geometry of this stacking, including the distance between the rings (typically 3.3-3.8 Å) and their offset. researchgate.net These interactions are crucial in the packing of many aromatic compounds. acs.org

Polymorphism is the ability of a compound to exist in more than one crystalline form. symbiosisonlinepublishing.comftloscience.com These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. pharmacores.comuga.edu The existence of polymorphism is a critical consideration in the pharmaceutical industry. jagiellonskiecentruminnowacji.pl

SCXRD is the ultimate tool for identifying and characterizing polymorphs. If this compound can crystallize in different forms (for example, by using different crystallization solvents or conditions), SCXRD would be able to solve the unique structure of each polymorph, revealing the specific packing arrangements and intermolecular interactions that define them.

Powder X-ray Diffraction for Crystalline Phase Identification

While SCXRD provides the most detailed structural information from a single crystal, powder X-ray diffraction (PXRD) is an essential technique for analyzing bulk, polycrystalline samples. researchgate.netlibretexts.org It serves as a rapid and reliable fingerprint for a specific crystalline phase. malvernpanalytical.com

In a PXRD experiment, a powdered sample containing millions of tiny, randomly oriented crystallites is irradiated with X-rays. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern, characterized by a specific set of peak positions and relative intensities. libretexts.org

The primary applications of PXRD for this compound would be:

Phase Identification: By comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data, the identity of the crystalline solid can be confirmed.

Purity Analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Polymorph Screening: PXRD is the principal method used to distinguish between different polymorphs of a substance in a bulk sample, as each polymorph will have a distinct diffraction pattern. jagiellonskiecentruminnowacji.plresearchgate.net

Table 3: Illustrative Data Format for Powder X-ray Diffraction

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| (Example Value 1) | (Calculated Value 1) | (Measured Value 1) |

| (Example Value 2) | (Calculated Value 2) | (Measured Value 2) |

| (Example Value 3) | (Calculated Value 3) | (Measured Value 3) |

| ... | ... | ... |

Other Advanced Characterization Methods

The comprehensive structural elucidation of this compound is further complemented by advanced analytical techniques that provide deeper insights into its molecular vibrations and thermal properties. These methods, including Raman spectroscopy and thermal analysis, are critical for a complete understanding of the compound's physicochemical characteristics.

Raman Spectroscopy

The Raman spectrum of this compound would be expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the acetyl group, and the isopropyl substituent.

Expected Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring has several characteristic Raman bands. The ring stretching vibrations (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ region. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is often observed as a strong, sharp peak around 1000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations of the aromatic ring would also be present.

Acetyl Group Vibrations: The acetyl group would be identifiable by a strong carbonyl (C=O) stretching band, typically found in the range of 1700-1680 cm⁻¹. The C-C stretching vibration between the carbonyl carbon and the methyl carbon would also be observable.

Isopropyl Group Vibrations: The isopropyl group would introduce its own set of characteristic vibrations. These would include symmetric and asymmetric C-H stretching modes of the methyl groups and the tertiary C-H bond, typically in the 2900-3000 cm⁻¹ region. C-C stretching and various bending modes (scissoring, rocking, twisting) of the isopropyl group would also be present at lower wavenumbers.

The substitution of the isopropyl group at the 5-position of the pyridine ring is expected to influence the electronic distribution and vibrational coupling within the ring, potentially causing shifts in the characteristic pyridine ring bands compared to the unsubstituted 3-acetylpyridine (B27631).

Interactive Data Table: Raman Spectral Data for 1-(pyridin-3-yl)ethanone nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Pyridine Ring Breathing | ~1030 | Strong |

| Pyridine Ring Stretching | ~1590 | Medium |

| Carbonyl (C=O) Stretching | ~1690 | Strong |

| C-H Aromatic Stretching | ~3050 | Medium |

Note: The data presented is for the related compound 1-(pyridin-3-yl)ethanone and serves as an illustrative example. The actual spectral data for this compound may vary.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods that would provide valuable information about the thermal stability and phase behavior of this compound. However, specific TGA and DSC data for this compound are not currently available in published literature.

Thermogravimetric Analysis (TGA):

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify thermal transitions such as melting, crystallization, and glass transitions. For this compound, a DSC analysis would be expected to show a distinct endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm would provide an accurate determination of the melting temperature, while the area under the peak could be used to calculate the enthalpy of fusion. Such data is fundamental for purity assessment and understanding the physical state of the compound at different temperatures.

Although experimental data is not available, a hypothetical thermal analysis would be essential for a complete profile of this compound, providing critical parameters for its potential applications in various fields of chemical research and development.

Theoretical and Computational Investigations of this compound

Despite a comprehensive search of scientific literature, no specific theoretical and computational investigations focused solely on the chemical compound this compound were found.

While research exists on related structures, such as other substituted pyridine derivatives and pyridinyl ketones, dedicated studies concerning the quantum chemical calculations, molecular dynamics simulations, and detailed spectroscopic property predictions for this compound are not available in the public domain.

General computational methodologies are often applied to classes of compounds to understand their structure-activity relationships. For instance, Density Functional Theory (DFT) is a common method used to analyze the electronic structure and predict spectroscopic properties of organic molecules. ias.ac.inresearchgate.net Molecular dynamics simulations are employed to understand the conformational flexibility and behavior of molecules in solution. However, the application of these methods to this compound has not been specifically reported.

Research on substituted pyridines often focuses on their potential applications in medicinal chemistry or materials science. nih.govnih.govnih.gov For example, studies have explored the molecular modeling of pyridine derivatives as potential anticoagulants and their interactions with biological targets. nih.gov Other research has focused on the synthesis and characterization of various substituted pyridin-3-yl compounds for different applications. researchgate.netfigshare.com

Computational studies on related molecules can provide some general insights. For example, DFT analysis of substituted pyridines has been used to predict their nucleophilicity and reactivity. ias.ac.in Such studies investigate how different substituent groups on the pyridine ring influence its electronic properties. researchgate.net A computational study on 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, which shares the pyridin-3-yl moiety, utilized DFT to examine its structure and reactivity. nih.govresearchgate.net

Without specific research on this compound, it is not possible to provide the detailed analysis requested in the outline, including specific data tables on its electronic structure, conformational energy landscapes, predicted spectroscopic data, and dynamic behavior.

Theoretical and Computational Investigations of 1 5 Isopropylpyridin 3 Yl Ethanone

Reaction Mechanism Studies

The study of reaction mechanisms through computational chemistry provides profound insights into how chemical transformations occur at a molecular level. For a compound like 1-(5-isopropylpyridin-3-yl)ethanone, these investigations would focus on mapping the energy landscape of its reactions, identifying key intermediate structures, and determining the energetic barriers that govern the reaction rates.

Elucidation of Transition States and Activation Energies

A fundamental aspect of understanding a chemical reaction's kinetics is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔEa), a critical factor in determining the reaction rate.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating transition states and calculating their energies. psu.edu Techniques such as the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods are employed to find the minimum energy path between reactants and products, with the highest point on this path corresponding to the transition state. psu.edu The activation energy can then be calculated and used in the Arrhenius equation to predict reaction rates. psu.eduresearchgate.net This provides a direct link between theoretical calculations and experimental observations. medium.com

For this compound, this could be applied to reactions such as its synthesis or subsequent functionalization. For instance, in a hypothetical nucleophilic addition to the carbonyl group, computational chemists would model the approach of the nucleophile, the formation of the tetrahedral intermediate, and identify the transition state structure for this process.

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | DFT (B3LYP) | 6-31G(d,p) | PCM (Toluene) | 15.2 |

| Proton Transfer | DFT (B3LYP) | 6-31G(d,p) | PCM (Toluene) | 5.8 |

This table presents hypothetical data for illustrative purposes.

Mechanistic Pathways for Syntheses and Transformations

Beyond single transition states, computational chemistry can elucidate entire reaction pathways, including the formation of intermediates and sequential reaction steps. acs.orgsmu.edu For this compound, this would involve exploring the mechanisms of its synthesis and potential transformations.

The synthesis of substituted pyridines can occur through various routes, such as Hantzsch-type condensations or cycloaddition reactions. mdpi.commdpi.com Computational modeling could map out the step-by-step mechanism of the specific synthesis used to produce this compound, identifying the key bond-forming and bond-breaking events.

Furthermore, the reactivity of the ketone functional group is a rich area for mechanistic investigation. Reactions like α-halogenation, which proceeds through an enol or enolate intermediate, or various nucleophilic addition reactions, could be modeled. youtube.commasterorganicchemistry.com For example, a study might compare the acid-catalyzed and base-catalyzed halogenation at the α-carbon, determining which pathway is more favorable energetically.

Table 2: Example of a Computationally Explored Mechanistic Pathway for a Hypothetical Transformation

| Step | Description | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactant Complex Formation | Reactant Complex | 0.0 |

| 2 | Nucleophilic Addition | Transition State 1 | +12.5 |

| 3 | Tetrahedral Intermediate | Intermediate 1 | -5.3 |

| 4 | Protonation | Transition State 2 | +8.1 |

| 5 | Product Formation | Product Complex | -15.7 |

This table presents hypothetical data for illustrative purposes.

Structure-Property Relationship Studies

Computational chemistry also excels at establishing relationships between a molecule's structure and its physical and chemical properties. For this compound, these studies would explore how its specific arrangement of atoms and electrons influences its behavior.

Computational Assessment of Stereoelectronic Effects

Stereoelectronic effects describe how the spatial arrangement of orbitals (stereochemistry) influences the electronic properties and reactivity of a molecule. In this compound, key aspects to investigate would include:

The influence of the isopropyl group: As an electron-donating group, the isopropyl substituent on the pyridine (B92270) ring would affect the electron density of the aromatic system. Computational analysis of properties like the electrostatic potential surface and Natural Bond Orbital (NBO) analysis would quantify this effect.

The orientation of the acetyl group: The rotational barrier of the acetyl group relative to the pyridine ring could be calculated. The preferred conformation would be determined by a balance of steric hindrance and electronic interactions (conjugation) between the carbonyl group and the π-system of the pyridine ring.

Reactivity of the pyridine nitrogen: The basicity of the pyridine nitrogen would be influenced by the electronic effects of both the isopropyl and acetyl substituents. Computational methods can predict the pKa value of the conjugate acid.

These computational assessments provide a rationale for the observed reactivity and can guide the design of related molecules with tailored properties.

Predictive Modeling for Chemical Reactivity

A rapidly advancing area of computational chemistry involves the use of machine learning and data-driven models to predict chemical reactivity. nih.govnih.gov These models are trained on large datasets of known chemical reactions and can learn complex structure-reactivity relationships. youtube.comgithub.com

For this compound, a predictive model could be used to:

Forecast reaction outcomes: Predict the yield or selectivity of a reaction under various conditions (e.g., different catalysts, solvents, or temperatures).

Screen for new reactions: Virtually test the feasibility of a wide range of potential reactions involving this compound, prioritizing the most promising candidates for experimental investigation.

Elucidate mechanistic details: By analyzing the features the model deems important for its predictions, researchers can gain new insights into the underlying reaction mechanisms. youtube.com

These models often rely on molecular descriptors, which can be derived from computational chemistry calculations (e.g., DFT-computed energies, charges, or orbital shapes). youtube.comgithub.com

Table 3: Illustrative Data for a Predictive Reactivity Model

| Reactant | Catalyst | Solvent | Predicted Yield (%) | Confidence Score |

| This compound | Pd(OAc)2 | Toluene | 85 | 0.92 |

| This compound | NiCl2 | DMF | 62 | 0.88 |

| This compound | CuI | Acetonitrile | 78 | 0.90 |

This table presents hypothetical data for illustrative purposes.

Applications of 1 5 Isopropylpyridin 3 Yl Ethanone in Organic Synthesis

Role as a Synthetic Building Block

The utility of 1-(5-Isopropylpyridin-3-yl)ethanone as a synthetic building block stems from the reactivity of its constituent parts. The acetyl group serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds, essential for the construction of new ring systems. The electrons of the pyridine (B92270) ring and the steric and electronic influence of the isopropyl group also play a role in directing the outcomes of synthetic transformations.

Precursor for Pyridine-Containing Heterocycles

A primary application of this compound is as a precursor for a variety of pyridine-containing heterocyclic compounds. The ketone functional group is a key reactive site that enables the assembly of additional heterocyclic rings onto the pyridine scaffold. Through various condensation and cyclization reactions, this starting material can be elaborated into fused bicyclic systems or molecules containing multiple distinct heterocyclic moieties.

Imidazopyridines are a significant class of nitrogen-containing fused heterocycles found in numerous pharmaceutical agents. One of the classical and widely used methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nih.govnih.govorganic-chemistry.org

To utilize this compound for this purpose, it would first need to be converted into an appropriate α-haloketone, for example, by bromination of the carbon adjacent to the carbonyl group. The resulting α-bromo-1-(5-isopropylpyridin-3-yl)ethanone could then react with a substituted 2-aminopyridine to yield a 3-(5-isopropylpyridin-3-yl)-substituted imidazo[1,2-a]pyridine.

Another approach involves a one-pot, three-component reaction. For instance, the condensation of a pyridine, a bromoacetophenone derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to produce imidazo[1,2-a]pyridines in high yields. organic-chemistry.org This methodology could be adapted for this compound, showcasing its potential in modern, efficient synthetic protocols.

| Reaction Type | Reactants | Product Class | Reference |

| Cyclocondensation | α-haloketone + 2-aminopyridine | Imidazo[1,2-a]pyridine | nih.govnih.gov |

| One-pot Condensation | Pyridine + α-bromoketone + Ammonium Acetate | Imidazo[1,2-a]pyridine | organic-chemistry.org |

Pyrimidine (B1678525) rings are core structures in a vast number of biologically active compounds. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, such as guanidine (B92328), in what is known as the Pinner synthesis. nih.gov

This compound can serve as a precursor to the required 1,3-dicarbonyl intermediate. For example, a Claisen condensation reaction between the ethanone (B97240) and an ester (e.g., ethyl acetate) would yield a β-diketone. This intermediate, a 1-(5-isopropylpyridin-3-yl)butane-1,3-dione, could then be cyclized with guanidine to form a 2-amino-4-methyl-6-(5-isopropylpyridin-3-yl)pyrimidine.

Alternatively, pyrimidines can be synthesized from chalcones (α,β-unsaturated ketones). An Aldol (B89426) condensation of this compound with an appropriate aldehyde would produce a chalcone (B49325), which can then be reacted with guanidine hydrochloride in the presence of a base to yield tri-substituted pyrimidine derivatives. nih.gov

| Precursor Type | Key Reaction | Reagents for Cyclization | Product Class | Reference |

| β-Diketone | Claisen Condensation | Guanidine, Amidines | Substituted Pyrimidine | nih.gov |

| Chalcone | Aldol Condensation | Guanidine Hydrochloride | Substituted Pyrimidine | nih.gov |

Thiazole (B1198619) and thiadiazole derivatives are heterocycles known for a broad spectrum of biological activities. The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, involving the reaction of an α-haloketone with a thioamide. d-nb.info Analogous to the imidazopyridine synthesis, this compound can be halogenated at the α-position to form 2-bromo-1-(5-isopropylpyridin-3-yl)ethanone. This intermediate can then be reacted with a thioamide, such as thiourea, to yield a 2-amino-4-(5-isopropylpyridin-3-yl)thiazole.

For the synthesis of 1,3,4-thiadiazoles, a common strategy involves the conversion of the ketone to its corresponding thiosemicarbazone. nih.gov Reaction of this compound with thiosemicarbazide (B42300) would yield 2-(1-(5-isopropylpyridin-3-yl)ethylidene)hydrazine-1-carbothioamide. This thiosemicarbazone can then undergo oxidative cyclization using various reagents to form the 1,3,4-thiadiazole (B1197879) ring.

| Heterocycle | Synthetic Method | Key Intermediate from Starting Material | Common Co-reactant | Reference |

| Thiazole | Hantzsch Synthesis | α-Haloketone | Thioamide (e.g., Thiourea) | d-nb.info |

| 1,3,4-Thiadiazole | Cyclization | Thiosemicarbazone | Oxidizing Agent | nih.gov |